molecular formula C7H7IN2O3 B3260860 4-Iodo-5-methoxy-2-nitroaniline CAS No. 335349-66-1

4-Iodo-5-methoxy-2-nitroaniline

Cat. No.: B3260860
CAS No.: 335349-66-1
M. Wt: 294.05 g/mol
InChI Key: LFEDHUMOJYMWQN-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-2-nitroaniline (CAS 2090499-57-1) is a specialist aniline derivative with the molecular formula C 7 H 7 IN 2 O 3 and a molecular weight of 294.05 g/mol [ citation:1 ]. This compound serves as a versatile chemical intermediate in advanced organic synthesis, particularly in the construction of complex heterocyclic systems. Its value in research stems from its multi-functional structure, which incorporates iodine, nitro, and methoxy substituents on an aniline ring. This arrangement makes it a promising precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in medicinal chemistry and materials science [ citation:4 ]. Structurally related methoxy-nitroanilines are established building blocks in the synthesis of active pharmaceutical ingredients and fused nitrogen-containing heterocycles like indoles and benzimidazoles, which are cores in many biologically active molecules [ citation:4 ]. Safety and Handling: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEDHUMOJYMWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 5 Methoxy 2 Nitroaniline and Analogs

Strategies for the Regioselective Synthesis of 4-Iodo-5-methoxy-2-nitroaniline

The regioselective synthesis of this compound is a challenging task due to the presence of multiple substituents with competing directing effects. The amino group is a strongly activating ortho-, para-director, the methoxy (B1213986) group is also an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The iodo group is a deactivating ortho-, para-director. Achieving the desired substitution pattern requires a multi-step approach or the use of specialized directing groups.

Multi-Step Conversions from Readily Available Precursors

A common and effective strategy for the synthesis of complex substituted anilines involves the sequential introduction of functional groups onto a simpler, readily available starting material. This approach allows for greater control over the regiochemistry at each step.

One potential pathway begins with a substituted aniline (B41778) and proceeds through sequential halogenation and nitration steps. The order of these reactions is critical to achieving the desired isomer. For instance, starting with a methoxyaniline, the initial iodination would be directed by the activating amino and methoxy groups. Subsequent nitration would then be influenced by all three existing substituents. The conditions for electrophilic iodination of aromatic compounds often involve an oxidizing agent to generate a more potent electrophilic iodine species (I+). libretexts.org Reagents like iodine monochloride in acetic acid have been successfully used for the iodination of nitroanilines. prepchem.com

A plausible synthetic sequence could involve the protection of the amino group of a methoxyaniline, followed by iodination and then nitration. Protection of the amine, for example, as an acetanilide (B955), mitigates its strong activating and directing influence and can prevent unwanted side reactions during nitration. chempanda.com After the desired substituents are in place, deprotection of the amino group would yield the final product.

Starting Material Reagents Product Reference
p-NitroanilineIodine monochloride, Acetic acid2-Iodo-4-nitroaniline prepchem.com
4-Methyl-2-nitroanilineIodine, Silver nitrate (B79036), Ethanol2-Iodo-4-methyl-6-nitroaniline

This table showcases examples of sequential halogenation and nitration on aniline derivatives.

An alternative multi-step strategy involves the introduction of the methoxy group at a key stage. This could start from a di-substituted aniline, such as an iodo-nitroaniline. The synthesis of such precursors can be achieved through various methods, including the diazotization of an amino group followed by a Sandmeyer-type reaction to introduce the iodo or nitro group.

Once the iodo-nitroaniline is obtained, the methoxy group can be introduced. However, direct nucleophilic aromatic substitution to introduce a methoxy group is generally difficult on an unactivated ring. Therefore, this pathway is less common. A more viable approach starts with a methoxy-substituted precursor. For example, 4-methoxyaniline can be acetylated, then nitrated to yield 4-methoxy-2-nitroacetanilide. google.com This intermediate can then be subjected to iodination. The directing effects of the acetamido and methoxy groups would guide the iodine to the desired position. Finally, hydrolysis of the acetamido group would furnish this compound.

Starting Material Reaction Intermediate/Product Reference
4-MethoxyanilineAcetylation4-Methoxyacetanilide google.com
4-MethoxyacetanilideNitration4-Methoxy-2-nitroacetanilide google.com
2,4-DinitroanisolePartial Reduction2-Methoxy-5-nitroaniline (B165355) nih.gov

This table illustrates pathways involving the introduction and functionalization of the methoxy group.

Direct Functionalization Methodologies for Aniline Derivatives

Direct C-H functionalization is an increasingly important area of synthetic chemistry that offers more atom-economical routes to substituted aromatics by avoiding the need for pre-functionalized starting materials.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent with high regioselectivity. commonorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be a methoxy-nitroaniline. The methoxy group can act as a directing group, although it is considered a moderate DMG. organic-chemistry.org The amino group itself can also be a powerful DMG, often after N-protection. The lithiation of an appropriately substituted aniline derivative, followed by quenching with an iodine source, could provide a direct route to the iodinated product. The choice of the specific aniline precursor and the reaction conditions would be crucial to control the regioselectivity of the metalation.

Directing Group Base Electrophile Result Reference
Methoxyn-ButyllithiumIodineOrtho-iodination wikipedia.orgcommonorganicchemistry.com
Amide (protected amine)n-ButyllithiumIodineOrtho-iodination wikipedia.orgorganic-chemistry.org

This table summarizes the key components of a directed ortho-metalation strategy for iodination.

The nitration of anilines is a classic electrophilic aromatic substitution. However, the strong acidic conditions typically used for nitration (a mixture of nitric and sulfuric acids) can lead to the protonation of the amino group, forming an anilinium ion. quora.com This anilinium group is a deactivating, meta-director, which can lead to a mixture of products. quora.com To achieve regioselective nitration, the amino group is often protected as an acetanilide, which is still an activating ortho-, para-director but less so than the free amine. chempanda.com

In the context of synthesizing this compound, if one starts with an iodo-methoxyaniline, direct nitration would be influenced by the directing effects of the iodo, methoxy, and amino groups. The strongly activating amino and methoxy groups would direct the incoming nitro group to positions ortho and para to them. Careful control of reaction conditions would be necessary to favor the formation of the desired 2-nitro isomer. The use of milder nitrating agents can sometimes provide better selectivity.

Stereochemical and Regiochemical Control in Synthesis

Achieving specific stereochemical and regiochemical outcomes is paramount in the synthesis of complex aromatic compounds. The directing effects of existing substituents on the aniline ring play a crucial role in determining the position of incoming electrophiles during nitration and iodination. For instance, in the synthesis of nitroaniline derivatives, the position of the nitro group is influenced by the other substituents on the aromatic ring.

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry has seen a shift towards more efficient, safer, and environmentally friendly methods. This is particularly relevant for nitration reactions, which are often highly exothermic and can produce hazardous byproducts.

Continuous Flow Reactor Applications in Nitroaniline Synthesis

Reaction StepReactantsProductReactor Type
Acetylation4-methoxyaniline, Acetic Anhydride4-methoxyacetanilideContinuous Flow Reactor I
Nitration4-methoxyacetanilide, Nitrating Agent4-methoxy-2-nitroacetanilideContinuous Flow Reactor II
Hydrolysis4-methoxy-2-nitroacetanilide, Hydrolysate4-methoxy-2-nitroaniline (B140478)Continuous Flow Reactor III

Table 1: Continuous Flow Synthesis of 4-methoxy-2-nitroaniline. google.compatsnap.com

Studies have demonstrated the effectiveness of continuous flow technology in various nitration and hydrogenation processes, highlighting its potential for safer and more efficient production of nitroaromatics and their derivatives. mdpi.commdpi.com

Solvent-Free and Environmentally Conscious Methodologies

The development of solvent-free and environmentally benign synthetic methods is a key goal in green chemistry. While specific solvent-free methods for this compound are not extensively detailed in the provided information, the general trend in organic synthesis is to minimize or eliminate the use of volatile and hazardous organic solvents.

Catalyst-Assisted Iodination and Nitration Techniques

Catalyst-assisted reactions can offer milder reaction conditions, higher selectivity, and improved yields. In the context of aniline derivatives, various catalytic systems have been explored for nitration and iodination.

For nitration, copper-catalyzed methods have been developed for the direct nitration of protected anilines. chemistryviews.org These procedures can be performed under mild conditions and show good tolerance for various substituents on the aniline ring. chemistryviews.org Another approach involves the use of iodine(III) reagents in combination with aluminum salts for the catalytic nitration of N-tosyl anilines under non-acidic conditions. researchgate.netx-mol.com

Regarding iodination, direct iodination of anilines can be challenging due to the low electrophilicity of iodine. researchgate.net However, methods utilizing hypervalent iodine(III) reagents have been developed for the para-selective iodination of free anilines under clean and mild conditions. researchgate.netresearchgate.net These reagents have found broad application in modern organic synthesis as environmentally friendly alternatives. researchgate.net

Synthesis of Key Intermediates for this compound

The synthesis of the target compound often relies on the preparation of key precursor molecules.

Preparation of Methoxy-Nitroaniline Precursors

The synthesis of methoxy-nitroaniline precursors is a critical step. For instance, 4-methoxy-2-nitroaniline can be synthesized from 4-methoxyaniline through a multi-step process involving acetylation, nitration, and subsequent hydrolysis. google.compatsnap.com Another documented method involves the reaction of N-benzenesulfonyl-4-methoxyaniline with copper nitrate trihydrate in the presence of pyridine. patsnap.com The direct amination of aromatic nitro compounds, such as m-nitroanisole, with O-alkylhydroxylamines can also yield methoxy-nitroaniline isomers, although this may result in a mixture of products. google.com

The nitration of acetanilide followed by hydrolysis is a classic method for producing nitroaniline isomers. magritek.comorgsyn.org The specific conditions of the reaction, including the nitrating agent and temperature, can influence the ratio of ortho and para isomers.

Starting MaterialReagentsProduct(s)
4-methoxyaniline1. Acetic Anhydride 2. Nitrating Agent 3. NaOH4-methoxy-2-nitroaniline
N-benzenesulfonyl-4-methoxyanilineCopper nitrate trihydrate, PyridineN-benzenesulfonyl-4-methoxy-2-nitroaniline
m-nitroanisoleO-methylhydroxylamine, Potassium tert-butoxide4-methoxy-2-nitroaniline, 2-methoxy-6-nitroaniline, 2-methoxy-4-nitroaniline
AcetanilideNitric Acid, Sulfuric Acido-nitroaniline, p-nitroaniline

Table 2: Synthesis of Methoxy-Nitroaniline Precursors and Analogs.

Routes to Iodo-Substituted Aromatic Systems

The introduction of an iodine substituent onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization, particularly in cross-coupling reactions. The synthesis of iodo-substituted aromatic systems, including complex structures like this compound, can be achieved through several strategic approaches. These methods primarily involve electrophilic iodination of activated aromatic rings or substitution reactions on pre-functionalized substrates.

One of the most common strategies for synthesizing iodo-aromatics is through the direct electrophilic iodination of anilines and their derivatives. The regioselectivity of this reaction is highly dependent on the nature and position of the existing substituents on the aromatic ring. For instance, the direct iodination of aniline can be accomplished using molecular iodine in the presence of a mild base like sodium bicarbonate. orgsyn.org This method, however, can sometimes lead to a mixture of ortho- and para-isomers, and the separation of these products can be challenging. google.com For substrates with activating groups, such as methoxy and amino groups, the iodination typically occurs at positions that are electronically enriched and sterically accessible. In the case of a molecule like 5-methoxy-2-nitroaniline, the position of iodination would be directed by the combined electronic effects of the electron-donating methoxy and amino groups and the electron-withdrawing nitro group.

Alternative iodinating agents have been developed to improve yields and selectivities. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of electron-rich arenes, including anilines, anisoles, and phenol (B47542) derivatives. organic-chemistry.org The reaction can be catalyzed by acids or transition metals to enhance the electrophilicity of the iodine source. For example, silver(I) triflimide has been shown to catalyze the iodination of various anilines and their derivatives with NIS under mild conditions. organic-chemistry.org

Another powerful method for the introduction of iodine onto an aromatic ring is the Sandmeyer reaction. This two-step process involves the diazotization of a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide salt, typically potassium iodide, to afford the corresponding aryl iodide. This method is particularly useful for introducing iodine at positions that are not easily accessible through direct electrophilic substitution. For example, the synthesis of o-iodoaniline can be achieved by the diazotization of o-nitroaniline followed by iodination and subsequent reduction of the nitro group. google.com

Recent advancements have led to the development of transition-metal-free and base-free methods for the synthesis of iodoanilines. One such approach involves the decarboxylative iodination of anthranilic acids. This method provides a practical route to 2-iodoanilines and their derivatives under mild conditions. rsc.org

The synthesis of more complex iodo-substituted anilines, such as those bearing multiple substituents, often requires a multi-step approach involving protection-deprotection strategies and a careful sequence of functional group transformations. For example, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the protection of the aniline nitrogen, followed by nitration and subsequent deprotection. google.com A similar strategy could be envisioned for the synthesis of this compound, where the starting material, 5-methoxy-2-nitroaniline, would first be iodinated, or a suitable precursor would be iodinated prior to the introduction of the nitro or methoxy groups.

The table below summarizes various methods for the synthesis of iodo-substituted anilines, highlighting the reagents and general applicability.

Method Starting Material Reagents Product Key Features Reference
Direct IodinationAnilineI₂, NaHCO₃p-IodoanilineSimple, but may lack regioselectivity. orgsyn.org
Iodination with NISElectron-rich ArenesN-Iodosuccinimide, AgOTfIodo-substituted ArenesMild conditions, good for activated systems. organic-chemistry.org
Sandmeyer ReactionAromatic Amine1. NaNO₂, H⁺ 2. KIAryl IodideVersatile, allows for non-direct iodination patterns. google.com
Decarboxylative IodinationAnthranilic AcidI₂, O₂2-IodoanilineTransition-metal-free and base-free. rsc.org
Multi-step SynthesisSubstituted AnilineProtection, Nitration, DeprotectionFunctionalized NitroanilineNecessary for complex substitution patterns. google.com

Chemical Reactivity and Transformation Pathways of 4 Iodo 5 Methoxy 2 Nitroaniline

Reactivity of the Iodo Substituent

The carbon-iodine bond in 4-iodo-5-methoxy-2-nitroaniline is the most labile of the carbon-halogen bonds, making the iodo group an excellent leaving group for various transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The iodo substituent of this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. wikipedia.org For substrates like this compound, the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond at the site of the iodine atom. wikipedia.org The general conditions often involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate, a phosphine (B1218219) ligand, and a base such as potassium carbonate or potassium phosphate. nih.govfishersci.co.uk The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgfishersci.co.uk

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This reaction typically yields a product where the aryl group has been added across the double bond of the alkene, with a high stereoselectivity for the trans isomer. youtube.com A common catalytic system includes a palladium source like palladium acetate, a phosphine ligand, and a base like triethylamine. libretexts.org

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgmdpi.com The copper(I) salt activates the alkyne for transmetalation to the palladium center. mdpi.com Copper-free protocols have also been developed, which are advantageous in syntheses where copper contamination is a concern. nih.gov For this compound, a Sonogashira coupling would result in the corresponding arylalkyne.

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst (e.g., Pd(OAc)₂, phosphine ligand), Base (e.g., K₂CO₃)Biaryl or Aryl-alkene
HeckAlkenePd(0) catalyst (e.g., Pd(OAc)₂, PPh₃), Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) salt (optional), Amine BaseArylalkyne

While less common than palladium-catalyzed reactions for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur at the carbon bearing the iodo group, especially given the activating effect of the ortho-nitro group. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the iodide by a strong nucleophile. For instance, reaction with an alkoxide or an amine under specific conditions could lead to the substitution of the iodo group.

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily transformed, most commonly through reduction.

The reduction of the nitro group to an amino group is a key transformation. The resulting diamine, 4-iodo-5-methoxybenzene-1,2-diamine , is a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles. A variety of reducing agents can be employed for this purpose. sci-hub.st

A sustainable process for the reduction of the related compound 4-methoxy-2-nitroaniline (B140478) to 4-methoxybenzene-1,2-diamine has been developed, highlighting the industrial importance of this transformation. quickcompany.in Common methods for the reduction of nitroarenes include: quickcompany.in

Catalytic Hydrogenation : Using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. This method is often clean and efficient.

Metal/Acid Reduction : Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. quickcompany.in

Other Reagents : Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also used. quickcompany.in

The choice of reagent can be critical to avoid side reactions, such as dehalogenation (removal of the iodo group), which can occur under some catalytic hydrogenation conditions. sci-hub.st

Partial reduction of the nitro group can lead to other nitrogen-containing functionalities.

Nitroso Derivatives : Careful selection of reducing agents and conditions can stop the reduction at the nitroso stage.

Azoxy Derivatives : Condensation between a nitroso compound and a hydroxylamine (B1172632) (both of which can be formed during the reduction of a nitro compound) can lead to the formation of an azoxy compound. The oxidation of anilines can also lead to azoxy compounds under certain conditions.

Reactions of the Amino Group

The primary amino group in this compound can undergo reactions typical of aromatic amines, such as acylation and diazotization. wikipedia.org

Acylation : The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amide. byjus.com This reaction is often used to protect the amino group or to introduce new functionalities. rsc.orgmdpi.com For example, reaction with acetyl chloride would yield N-(4-iodo-5-methoxy-2-nitrophenyl)acetamide.

Diazotization : Aromatic primary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a diazonium salt. icrc.ac.irquora.comresearchgate.net The resulting diazonium salt of this compound is a highly reactive intermediate. It can be used in various subsequent reactions, such as Sandmeyer reactions to introduce other functional groups (e.g., -Cl, -Br, -CN) or azo coupling reactions with activated aromatic rings to form azo dyes. icrc.ac.ir However, the presence of the deactivating nitro group can make the diazotization of ortho-nitroanilines slower compared to other anilines. quora.com

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group in this compound allows it to undergo diazotization, a pivotal reaction in the synthesis of a wide array of aromatic compounds. This process involves treating the aniline (B41778) derivative with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like sulfuric or hydrochloric acid, to form a diazonium salt. masterorganicchemistry.comgoogle.com This transformation is crucial because the resulting diazonium group (-N2+) is an excellent leaving group (as N2 gas), facilitating its replacement by various nucleophiles. masterorganicchemistry.com

The general scheme for the diazotization of an aromatic amine is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Once the diazonium salt of this compound is formed, it can be subjected to a variety of subsequent transformations. Among the most significant are the Sandmeyer reactions , which utilize copper(I) salts as catalysts to introduce a range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org These reactions are examples of radical-nucleophilic aromatic substitution. wikipedia.org

Common Sandmeyer reactions include:

Cyanation: The introduction of a cyano group (-CN) using copper(I) cyanide (CuCN). This is valuable for the synthesis of benzonitriles. wikipedia.orgorganic-chemistry.org

Halogenation: The installation of chloro or bromo groups using copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively. wikipedia.orgorganic-chemistry.org

Hydroxylation: The formation of a phenol (B47542) by reaction with copper(I) oxide in the presence of an excess of copper(II) nitrate (B79036). wikipedia.org

It is important to note that while the replacement of the diazonium group by iodide does not typically require a copper catalyst, it is a common and synthetically useful transformation. organic-chemistry.orgthieme-connect.de The reaction proceeds by adding a solution of potassium iodide (KI) to the diazonium salt solution. orgsyn.orgreddit.com

The conditions for diazotization can be critical, especially for weakly basic amines like nitroanilines. orgsyn.org The reaction is often carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing, which can lead to the formation of phenols as byproducts. thieme-connect.de

Acylation and Other Amine Functionalization Reactions

The amino group of this compound can undergo various functionalization reactions, with acylation being a prominent example. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation is often performed to protect the amino group or to introduce new functionalities into the molecule.

A typical acylation reaction is the acetylation using acetic anhydride. google.com This reaction can be carried out in a suitable solvent. The resulting acetanilide (B955) can then be subjected to further reactions, such as nitration, followed by hydrolysis to regenerate the amino group. google.com

Other amine functionalization reactions include alkylation, where one or both hydrogen atoms of the amino group are replaced by alkyl groups. For instance, methylation can be achieved using a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).

These functionalization reactions are essential for modifying the electronic and steric properties of the molecule, which can influence its reactivity in subsequent synthetic steps and its biological activity.

Role of the Methoxy (B1213986) Group in Directing Aromatic Substitution

The methoxy group (-OCH3) attached to the aromatic ring of this compound plays a significant role in directing the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orgyoutube.com This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution process. libretexts.org The oxygen atom's lone pairs can be delocalized into the ring, increasing the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. youtube.com

In the context of this compound, the positions ortho and para to the methoxy group are C-4 and C-6. However, these positions are already substituted with an iodo and an amino group (or a nitro group, depending on the specific isomer). The directing effect of the methoxy group becomes particularly relevant when considering further substitutions on the aromatic ring, should the existing substituents be modified or removed.

The activating nature of the methoxy group generally leads to faster reaction rates in electrophilic aromatic substitutions compared to unsubstituted benzene. libretexts.org

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of multiple functional groups on the aromatic ring of this compound introduces challenges and opportunities regarding chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the amino, nitro, and iodo groups all present potential sites for reaction. For example, in a reduction reaction, the nitro group is typically more readily reduced than the iodo group is removed. Conversely, in nucleophilic aromatic substitution, the iodo group can be a better leaving group than the nitro group under certain conditions. The choice of reagents and reaction conditions is therefore critical to achieve the desired transformation.

Regioselectivity , the control of the position of a chemical reaction, is governed by the combined directing effects of all substituents on the ring. The substituents on this compound include:

Amino group (-NH2): A strong activating group and an ortho, para-director.

Methoxy group (-OCH3): A strong activating group and an ortho, para-director. libretexts.orgyoutube.com

Nitro group (-NO2): A strong deactivating group and a meta-director. libretexts.org

Iodo group (-I): A deactivating group but an ortho, para-director. libretexts.org

For instance, in the synthesis of 4,5-dialkoxy-2-nitroanilines, the regioselectivity of nucleophilic aromatic substitution is a key consideration. uj.edu.pluj.edu.pl The ability to selectively replace one alkoxy group over another, or to introduce a new substituent at a specific position, depends on a careful optimization of the reaction conditions. uj.edu.pluj.edu.pl

Applications of 4 Iodo 5 Methoxy 2 Nitroaniline in Advanced Organic Synthesis

As a Building Block for Heterocyclic Systems

The strategic placement of reactive functional groups on the 4-Iodo-5-methoxy-2-nitroaniline ring makes it an ideal precursor for the synthesis of various heterocyclic compounds. The presence of the amino and iodo groups, in particular, facilitates cyclization reactions to form fused ring systems.

Synthesis of Substituted Quinolines from Nitroanilines

While direct synthesis of quinolines from this compound is not extensively detailed in the provided information, the broader context of quinoline (B57606) synthesis from substituted anilines is well-established. The general strategy involves the reaction of an aniline (B41778) derivative with a suitable partner to construct the quinoline core. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for preparing substituted quinolines. nih.govnih.gov This process can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.govresearchgate.net

The reaction proceeds via a 6-endo-dig cyclization, affording 3-halogenated quinolines in moderate to good yields. nih.gov The presence of substituents on the aniline ring, such as methoxy (B1213986) groups, can influence the regioselectivity of the cyclization. nih.gov For example, with a meta-methoxy substituent, cyclization can occur at the less sterically hindered position para to the methoxy group. nih.govresearchgate.net Modern advancements in quinoline synthesis also include methods like C–H bond activation and photo-induced oxidative cyclization, highlighting the ongoing development in this area. mdpi.com

A typical reaction for the synthesis of substituted quinolines is presented below:

ReactantsReagentsProduct
N-(2-alkynyl)anilineICl, I2, Br2, PhSeBr, or p-O2NC6H4SCl3-Halogen-, selenium-, or sulfur-containing quinolines

Incorporation into Indole (B1671886) Scaffolds and Related Ring Systems

The synthesis of indole scaffolds often involves the use of ortho-substituted nitroanilines. A common method is the Reissert indole synthesis, which can be adapted for various substituted anilines. orgsyn.org For example, 4-nitroindole (B16737) can be prepared from 2-methyl-3-nitroaniline. orgsyn.org This suggests that this compound, with its ortho-nitroaniline structure, could potentially be a substrate for similar transformations to yield highly substituted indole derivatives. The general approach involves the formation of an intermediate that then undergoes reductive cyclization to form the indole ring.

Pathways to Other Nitrogen-Containing Heterocycles

The reactivity of this compound opens up synthetic routes to a variety of other nitrogen-containing heterocycles. openmedicinalchemistryjournal.com The amino group can be diazotized and coupled with other components to form azo compounds, which are themselves precursors to other heterocyclic systems or can be used as dyes. researchgate.netorientjchem.org Furthermore, the presence of both an amino group and a halogen allows for intramolecular cyclization reactions to form fused heterocycles. The development of new synthetic methods continues to expand the utility of such building blocks in creating diverse molecular structures. nih.gov

Role in the Synthesis of Complex Organic Scaffolds

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a crucial intermediate in the construction of more elaborate organic molecules with specific applications in the pharmaceutical and materials science industries.

Precursor for Advanced Pharmaceutical Intermediates (focus on synthesis, not biological activity)

Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals. For example, 4-methoxy-2-nitroaniline (B140478) is a key intermediate in the production of Omeprazole, a proton pump inhibitor. punagri.comgoogle.com The synthesis of such intermediates often involves multi-step sequences where the nitroaniline core is elaborated with other functional groups.

A related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a key starting material for the synthesis of Osimertinib, a kinase inhibitor. google.com The preparation of this intermediate involves the protection of the aniline, followed by nitration and deprotection. google.com This highlights the general synthetic strategies employed for this class of compounds. The iodo-substituent in this compound provides an additional handle for cross-coupling reactions, further expanding its utility in the synthesis of complex pharmaceutical targets.

The following table summarizes the role of related nitroanilines as pharmaceutical intermediates:

IntermediatePharmaceutical
4-Methoxy-2-nitroanilineOmeprazole
4-Methoxy-2-nitroanilinePrimaquine Phosphate
4-Fluoro-2-methoxy-5-nitroanilineOsimertinib

Intermediate for Functional Dye Molecules (focus on synthesis, not final properties)

Nitroanilines are fundamental components in the synthesis of azo dyes. The general method involves diazotization of the nitroaniline followed by coupling with a suitable aromatic compound. britannica.com For instance, 2-methoxy-5-nitroaniline (B165355) is used to synthesize a series of disazo disperse dyes. researchgate.net The synthesis involves diazotizing the aniline and coupling it with another aromatic amine to create an intermediate, which is then further diazotized and coupled to generate the final disazo dye. orientjchem.org

The specific substitution pattern of this compound, with its electron-withdrawing nitro and iodo groups and electron-donating methoxy group, would influence the electronic properties of any resulting dye molecules. The synthesis of such dyes from this precursor would follow established procedures for diazotization and coupling reactions. scbt.com

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific information available in the public domain regarding the use of This compound in the synthesis of functional organic materials or its role in self-assembled monolayer chemistry.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings on the contributions of this compound to these areas as specified in the requested outline. The existing body of scientific literature does not appear to cover the precise topics of "Precursor for Functional Organic Materials" or "Role in Self-Assembled Monolayer Chemistry" for this particular chemical compound.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 4 Iodo 5 Methoxy 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 4-Iodo-5-methoxy-2-nitroaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive understanding of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. In this compound, the following proton signals would be expected:

Aromatic Protons: The benzene (B151609) ring has two protons. Their chemical shifts (typically in the range of 6.0-8.5 ppm) would be influenced by the electronic effects of the iodo, methoxy (B1213986), nitro, and aniline (B41778) substituents. The electron-donating amino group and methoxy group would shield nearby protons, shifting them upfield, while the electron-withdrawing nitro group would cause a downfield shift. The specific positions of these protons relative to the substituents would determine their exact chemical shifts and coupling patterns (e.g., appearing as singlets or doublets).

Methoxy Protons: The methoxy group (-OCH₃) would appear as a distinct singlet, typically in the aliphatic region of the spectrum (around 3.8-4.0 ppm).

Amine Protons: The protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. For this compound, distinct signals would be observed for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would have chemical shifts in the aromatic region (approximately 100-160 ppm). The carbons directly attached to substituents (iodo, methoxy, nitro, and amino groups) would show significant shifts based on the substituent's electronic properties. For instance, the carbon attached to the iodine atom would be shifted upfield due to the heavy atom effect, while the carbon attached to the nitro group would be shifted downfield.

Methoxy Carbon: The carbon of the methoxy group would appear in the aliphatic region, typically between 55 and 60 ppm.

A hypothetical ¹³C NMR data table is presented below to illustrate the expected resonances.

Carbon Atom Expected Chemical Shift (ppm)
C-OCH₃55 - 60
C-I~90 - 100
C-NH₂~140 - 150
C-NO₂~145 - 155
Aromatic C-H100 - 130
C-OCH₃ (ipso)~150 - 160

Advanced 2D NMR Experiments for Structural Confirmation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the amine, nitro, and methoxy groups, as well as the aromatic ring.

A hypothetical FT-IR data table is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Methoxy)Stretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600
N-O (Nitro)Asymmetric Stretch1500 - 1570
N-O (Nitro)Symmetric Stretch1300 - 1370
C-O (Methoxy)Stretch1000 - 1300
C-IStretch~500 - 600

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring and the C-I bond. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₇IN₂O₃), the exact molecular weight can be calculated with high precision.

Molecular Weight Determination: The monoisotopic mass of this compound is 293.9552 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Analysis: Upon ionization, typically through electron ionization (EI) or chemical ionization (CI), the molecular ion ([M]⁺˙) of this compound would undergo predictable fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group and other substituents. nih.govyoutube.com

Expected fragmentation patterns would include:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂), leading to a fragment ion [M - 46]⁺.

Loss of Methoxy Group: The loss of a methyl radical (•CH₃) from the methoxy group to form an [M - 15]⁺ ion is a common fragmentation for anisole (B1667542) derivatives. Subsequent loss of carbon monoxide (CO) from this fragment could also occur.

Loss of Iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (•I), yielding an [M - 127]⁺ fragment.

Combined Losses: Sequential losses, such as the loss of both NO₂ and CH₃, are also probable.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonMass-to-Charge Ratio (m/z)Proposed Neutral Loss
[C₇H₇IN₂O₃]⁺˙294Molecular Ion
[C₇H₇IN₂O]⁺278O
[C₇H₇IO]⁺246NO₂
[C₆H₄IN₂O₃]⁺279CH₃
[C₇H₇N₂O₃]⁺167I

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound is expected to be influenced by the chromophoric nitro group (-NO₂) and the auxochromic amino (-NH₂) and methoxy (-OCH₃) groups attached to the benzene ring.

The interaction between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group leads to intramolecular charge transfer (ICT) bands in the spectrum. ulisboa.pt These transitions are typically of the π → π* and n → π* type. usc.edu

π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the benzene ring and are typically observed at shorter wavelengths.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the nitro or methoxy group, or the nitrogen of the amino group) to an anti-bonding π* orbital.

Intramolecular Charge Transfer (ICT): A significant feature in molecules like this is the ICT band, which arises from the charge transfer from the donor groups to the acceptor group through the π-system. This transition is highly sensitive to solvent polarity and is often observed at longer wavelengths (a bathochromic or red shift). For various substituted nitroanilines, these bands can appear in the range of 300-400 nm. ulisboa.ptresearchgate.net

The presence of the iodo group, a heavy halogen, may also influence the electronic transitions, potentially causing further shifts in the absorption maxima. The UV-Vis spectrum would thus provide critical information on the electronic structure and extent of conjugation within the molecule.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal XRD, providing unambiguous proof of its molecular structure. This technique yields precise data on bond lengths, bond angles, and torsional angles.

Key structural features that would be determined include:

Absolute Configuration: Confirmation of the substitution pattern on the benzene ring.

Conformation: The orientation of the methoxy and nitro groups relative to the plane of the benzene ring. In similar structures, the nitro group is often slightly twisted out of the plane of the ring. researchgate.net

Intramolecular Interactions: The presence and geometry of intramolecular hydrogen bonds, for example, between the amino group's hydrogen and an oxygen atom of the adjacent nitro group.

Intermolecular Interactions: Analysis of the crystal packing reveals intermolecular forces such as hydrogen bonds, halogen bonds (C-I···O or C-I···N), and π-π stacking, which dictate the supramolecular architecture. rsc.org

The crystallographic data would be deposited in a structural database and would serve as the ultimate reference for the compound's identity.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)~13-16
b (Å)~4-7
c (Å)~16-18
β (°)~90-110 (for Monoclinic)
Volume (ų)~900-1500
Z (Molecules per unit cell)4

Note: This table presents hypothetical data based on values reported for structurally similar molecules like 4-Iodo-2-methyl-5-nitroaniline and is for illustrative purposes only. researchgate.net

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is crucial for routine identification, quality control, and the study of polymorphism.

Crystalline Phase Identification: A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for its crystalline form. This experimental pattern can be compared to a pattern simulated from single-crystal XRD data to confirm phase purity. rigaku.com

Polymorphism Assessment: Many organic molecules can exist in multiple crystalline forms, known as polymorphs, which can have different physical properties. researchgate.net PXRD is the primary tool for identifying and distinguishing between different polymorphs. By subjecting the compound to various conditions (e.g., different solvents, temperatures), one can screen for potential polymorphs, each of which would produce a distinct PXRD pattern. nih.gov This is a critical step in pharmaceutical and materials science, as different polymorphs can have different stability and solubility.

The combination of these advanced analytical methods provides a comprehensive and unambiguous characterization of this compound, confirming its molecular weight, elucidating its detailed three-dimensional structure, and identifying its specific crystalline form.

Computational and Theoretical Investigations of 4 Iodo 5 Methoxy 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a standard method for the electronic structure and geometry optimization of organic molecules due to its balance of accuracy and computational efficiency. For substituted nitroanilines, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular conformation. These calculations can precisely predict bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for Substituted Anilines from DFT Calculations

ParameterAniline (B41778)p-Nitroaniline2-Methoxy-4-nitroaniline
C-N (amino) bond length (Å)~1.40~1.38~1.37
C-N (nitro) bond length (Å)-~1.48~1.47
C-O (methoxy) bond length (Å)--~1.36

Note: The data in this table is illustrative and based on typical values found in computational studies of the respective molecules. Actual values for 4-Iodo-5-methoxy-2-nitroaniline would require specific calculations.

Semi-Empirical Molecular Orbital (MO) Methods for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for exploring large conformational spaces. Semi-empirical molecular orbital (MO) methods, such as AM1, PM3, and MNDO, offer a faster alternative for performing conformational analysis. These methods are particularly useful for identifying the low-energy conformers of molecules with flexible side chains, such as the methoxy (B1213986) group in this compound.

The conformational landscape of this molecule is primarily determined by the rotation around the C-O bond of the methoxy group and the C-N bond of the amino group. Semi-empirical methods can efficiently scan the potential energy surface associated with these rotations to identify the global and local energy minima, providing insights into the most probable conformations of the molecule in the gas phase or in solution.

Analysis of Molecular Properties

From the optimized molecular geometry and electronic structure, various molecular properties can be calculated to understand the charge distribution, reactivity, and electronic transitions of this compound.

Investigation of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The region around the amino group would also exhibit a negative potential, though likely influenced by the adjacent bulky iodine atom and electron-withdrawing nitro group. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and the determination of electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In this compound, the electron-donating methoxy and amino groups would raise the HOMO energy level, while the electron-withdrawing nitro and iodo groups would lower the LUMO energy level. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Anilines

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aniline~ -5.2~ 0.3~ 5.5
p-Nitroaniline~ -6.1~ -1.9~ 4.2
2-Methoxy-4-nitroaniline~ -5.8~ -1.7~ 4.1

Note: The data in this table is illustrative and based on typical values found in computational studies of the respective molecules. The presence of the iodo group in this compound would further influence these values.

Prediction of Reactivity and Mechanistic Pathways

The computational data obtained from DFT and other methods can be used to predict the reactivity of this compound and to propose plausible mechanistic pathways for its reactions. The electronic effects of the substituents on the aromatic ring are the primary determinants of its reactivity towards electrophilic and nucleophilic reagents.

The amino and methoxy groups are strong activating groups and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the nitro group is a strong deactivating group and meta-directing. The iodine atom is a deactivating group but is ortho-, para-directing. The interplay of these groups on the benzene (B151609) ring of this compound creates a complex reactivity pattern.

Furthermore, the presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The iodine atom can also act as a leaving group in certain nucleophilic substitution reactions. Theoretical calculations can model the transition states and intermediates of these potential reaction pathways, providing a deeper understanding of the underlying mechanisms.

Fukui Indices for Electrophilic and Nucleophilic Sites

Fukui functions are essential tools in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.com These indices quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered.

The interplay of these substituents dictates the reactivity of the aromatic ring. The amino group strongly activates the positions ortho and para to it. The nitro group strongly deactivates the positions meta to it. The methoxy group activates the positions ortho and para to it. In this compound, the positions are influenced by multiple substituents.

Table 1: Predicted Reactive Sites in this compound based on Substituent Effects

PositionInfluencing SubstituentsPredicted Reactivity
C1-NH2 (para), -NO2 (meta), -OCH3 (ortho)Activated by -NH2 and -OCH3, deactivated by -NO2
C3-NO2 (ortho), -I (ortho)Strongly deactivated by -NO2 and -I
C6-NH2 (ortho), -OCH3 (meta)Strongly activated by -NH2

It is important to note that computational calculations are necessary to obtain precise Fukui indices and definitively rank the reactivity of each atomic site. Such calculations would involve optimizing the geometry of the neutral molecule and then performing single-point energy calculations for the cationic (electron removal) and anionic (electron addition) species. youtube.com

Computational Modeling of Transition States and Reaction Barriers

The computational modeling of transition states and reaction barriers for reactions involving this compound is crucial for understanding reaction mechanisms and predicting reaction rates. While specific studies on this molecule are not available, computational methods have been extensively used to study similar substituted anilines. acs.org

For instance, in reactions such as electrophilic substitution, the stability of the intermediate carbocation (sigma complex) determines the reaction pathway. Computational models can calculate the energies of these intermediates and the transition states leading to them. The presence of both electron-donating (-NH2, -OCH3) and electron-withdrawing (-NO2, -I) groups on the aromatic ring of this compound makes the prediction of reaction pathways complex.

DFT calculations, often in conjunction with continuum solvation models, can provide valuable data on the activation energies for various potential reactions, such as N-acetylation or electrophilic aromatic substitution. researchgate.net These models can help elucidate the regioselectivity of reactions by comparing the energy barriers for attack at different positions on the aromatic ring.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonding and π-stacking interactions. These interactions dictate the crystalline structure and can influence the physical properties of the material.

Hydrogen Bonding Networks in Crystalline Structures

The amino group (-NH2) and the nitro group (-NO2) in this compound are capable of participating in hydrogen bonding. The -NH2 group can act as a hydrogen bond donor, while the oxygen atoms of the -NO2 group can act as hydrogen bond acceptors.

A study on the closely related compound, 4-Iodo-2-methyl-5-nitroaniline, revealed the absence of strong intermolecular hydrogen bonds in its crystal structure. researchgate.net This was an unexpected finding, as nitroanilines often exhibit significant hydrogen bonding. In this specific case, it appears that other packing forces may dominate.

However, studies on other substituted anilines and nitroanilines have shown the prevalence of N-H···O hydrogen bonds, which can form various motifs, including chains and sheets. acs.orgresearchgate.net The presence of the methoxy group in this compound could potentially influence the hydrogen bonding network differently than a methyl group, possibly by participating as a weak hydrogen bond acceptor. Aromatic amines, in general, have a diminished tendency to engage in hydrogen bonding due to the delocalization of the nitrogen lone pair into the benzene ring. wikipedia.org

Aromatic π-Stacking Interactions

Aromatic π-stacking is another significant non-covalent interaction that can influence the crystal packing of this compound. These interactions arise from the electrostatic and van der Waals forces between the π-systems of adjacent aromatic rings.

The study of 4-Iodo-2-methyl-5-nitroaniline also reported the absence of aromatic π-π stacking interactions in its crystal structure. researchgate.net This suggests that the steric hindrance from the substituents and other intermolecular forces might prevent the close parallel arrangement required for effective π-stacking.

In general, the presence of electron-withdrawing groups like the nitro group can enhance π-stacking interactions with electron-rich aromatic rings. nih.gov However, in a crystal composed of identical molecules, the interactions are between molecules that are both electron-rich (due to the aniline and methoxy groups) and electron-poor (due to the nitro and iodo groups). The geometry of the stacking, whether face-to-face or offset, is a critical factor in determining the strength and nature of the interaction. rsc.org

Computational Studies of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Computational methods are increasingly used to predict the possible polymorphs of a molecule and their relative stabilities. nih.gov

There are no specific computational studies on the polymorphism of this compound reported in the literature. However, the general approach to predicting polymorphism involves a systematic search of the potential energy landscape of the crystal structures. This is typically done by generating a large number of trial crystal structures and then optimizing their geometries and lattice parameters using force fields or quantum mechanical methods.

The challenge in polymorphism prediction lies in the small energy differences between different polymorphic forms, which requires highly accurate computational methods. For a molecule like this compound, with its multiple functional groups capable of various intermolecular interactions, the potential for polymorphism is significant. The interplay between hydrogen bonding, halogen bonding (involving the iodine atom), and π-stacking interactions can lead to a variety of stable or metastable crystalline forms.

Future Research Directions and Emerging Methodologies for 4 Iodo 5 Methoxy 2 Nitroaniline

Development of More Efficient and Sustainable Synthetic Strategies

The pursuit of greener and more economical synthetic routes for 4-Iodo-5-methoxy-2-nitroaniline is a paramount objective. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Future strategies will likely focus on the following:

Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing. patsnap.comgoogle.com This technology enables precise control over reaction parameters such as temperature and time, leading to higher yields, improved safety, and minimized by-product formation. patsnap.comgoogle.com A patented method for synthesizing the related compound 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor highlights the potential of this approach to reduce reaction times from hours to minutes and decrease the generation of unwanted isomers. google.com

Green Catalysts and Solvents: Research is moving towards the use of environmentally benign catalysts and solvents. For instance, the use of natural, non-toxic, and biodegradable catalysts like citric acid, derived from citrus fruits, is being explored for various organic reactions. researchgate.net This approach aims to reduce or eliminate the use of toxic substances and aligns with the principles of green chemistry. researchgate.net

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a solvent-free or low-solvent alternative to traditional solution-phase chemistry. This technique can lead to higher efficiency and improved crystallinity of the final product. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of functional groups in this compound—an iodo, a methoxy (B1213986), a nitro, and an amino group on an aromatic ring—provides a rich platform for exploring novel chemical reactions. Future research will likely delve into:

Cross-Coupling Reactions: The iodo group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Photoredox catalysis can enable unique transformations under mild conditions, and its application to the functionalization of this compound could unlock new synthetic pathways. acs.org Research into photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformations for C–N atropoisomers demonstrates the potential for creating stereochemically complex molecules. acs.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, real-time monitoring is crucial. Advanced spectroscopic techniques are emerging as powerful tools for this purpose. These include:

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, into chemical processes allows for continuous monitoring of reactant consumption and product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in NMR technology, including flow-NMR, enable the direct observation of reaction intermediates and the elucidation of complex reaction pathways as they occur.

The application of these techniques will facilitate the rapid optimization of synthetic routes for this compound, leading to improved efficiency and a better understanding of the underlying chemical transformations.

Integration of Machine Learning and AI in Synthetic Route Design

Retrosynthesis Analysis: AI algorithms can propose multiple retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials. chemrxiv.orgresearchgate.netnih.govnih.gov

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize by-products.

Discovery of New Reactions: By identifying patterns in chemical reactivity, AI can even suggest novel, previously unknown reactions.

Theoretical Design of New Functional Molecules Based on the this compound Scaffold

The this compound scaffold provides a versatile starting point for the computational design of new functional molecules. mdpi.com By modifying the substituents on the aromatic ring, chemists can tailor the electronic and steric properties of the molecule for specific applications.

Molecular Scaffold Design Attribute Description
Scalable SynthesisThe synthesis process should be adaptable to produce gram-quantities of the material.
Rapid SynthesisThe production process should be time-efficient.
HomogeneityThe resulting scaffold sample should be uniform and monodisperse.
Rational DerivatizationThe scaffold should allow for precise and planned modifications with various chemical units.
Flexible Derivatization StageModifications to the scaffold should be possible at both early and late stages of synthesis.
Tailorable PolarityThe polarity of the scaffold should be adjustable to suit different applications.
Functional StabilityThe scaffold's function should not be dependent on specific folding, and it should resist denaturation.
Architectural ControlThe scaffold should allow for the precise spatial arrangement of attached groups at the 10–100 Å scale.

Data from "Design, Synthesis, and Utility of Defined Molecular Scaffolds" mdpi.com

Future research in this area will likely involve:

Computational Screening: Using quantum chemical calculations and molecular modeling, researchers can screen large virtual libraries of derivatives to identify candidates with desired properties, such as specific biological activities or optoelectronic characteristics.

Drug Discovery: The scaffold can be used to design new drug candidates. For example, it is a key intermediate in the synthesis of some proton pump inhibitors. google.com The global market for the related compound 4-Iodo-2-nitroaniline was valued at USD 4.5 million in 2023 and is projected to grow, driven by its use as a pharmaceutical intermediate. dataintelo.com

Materials Science: The unique electronic properties of nitroaniline derivatives make them promising candidates for applications in nonlinear optics and other advanced materials. researchgate.net Theoretical studies can guide the synthesis of new materials with optimized performance.

By combining theoretical design with advanced synthetic and analytical techniques, the full potential of the this compound scaffold can be realized, leading to the development of novel molecules with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-5-methoxy-2-nitroaniline, and how is purity validated?

  • Methodology :

  • Nitro Reduction : Use iron powder in HCl to reduce nitro groups to amino groups, followed by iodination (e.g., KI/I₂ in acidic conditions). Adjust reaction time and temperature to minimize by-products like dehalogenated derivatives .
  • Purification : Recrystallize in ethanol/water mixtures (70:30 v/v) to isolate crystalline product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare to literature values, e.g., 139–142°C for related methoxynitroanilines) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • FT-Raman/IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-I at ~500 cm⁻¹). Compare computed vibrational spectra (DFT/B3LYP/6-311+G(d,p)) to experimental data for accuracy .
  • UV-Vis Spectroscopy : Analyze π→π* and n→π* transitions in solvents like acetone (λ_max ≈ 320–360 nm). Solvent polarity effects can be modeled using TD-DFT with a polarized continuum model (PCM) .

Q. How are common impurities (e.g., deiodinated by-products) detected and mitigated during synthesis?

  • Detection : Use TLC (silica gel, ethyl acetate/hexane 1:3) or GC-MS to identify impurities like 5-methoxy-2-nitroaniline.
  • Mitigation : Optimize iodination stoichiometry (excess KI) and reaction time (≤4 hrs) to suppress side reactions .

Advanced Research Questions

Q. How does the substitution pattern (iodo, methoxy, nitro) influence nonlinear optical (NLO) properties?

  • Theoretical Analysis : Compute hyperpolarizability (β) via DFT (B3LYP/6-311+G(d,p)). The nitro group enhances intramolecular charge transfer (ICT), while the iodo substituent increases polarizability due to its heavy-atom effect .
  • Experimental Validation : Perform Z-scan measurements at 800 nm (femtosecond pulses) to quantify two-photon absorption (2PA) cross-sections. Aggregation effects at high concentrations (>1 mM) reduce 2PA efficiency, requiring dilute solutions for accurate measurements .

Q. What computational challenges arise when modeling the electronic structure of this compound?

  • Basis Set Selection : Heavy atoms (I) require relativistic pseudopotentials (e.g., LANL2DZ for I) to account for electron correlation.
  • Solvent Effects : Use PCM to simulate solvent interactions. For acetone, dielectric constant (ε=20.7) significantly shifts HOMO-LUMO gaps by 0.3–0.5 eV compared to gas-phase calculations .

Q. How do electron-withdrawing groups (NO₂, I) affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The nitro group deactivates the aromatic ring, reducing coupling efficiency. Use Pd(OAc)₂/XPhos catalyst systems and elevated temperatures (80–100°C) to activate the iodo substituent. Monitor regioselectivity via LC-MS to avoid para-substitution byproducts .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Functionalization : Reduce the nitro group to amine (H₂/Pd-C or NaBH₄/Cu) to generate 4-Iodo-5-methoxy-1,2-diaminobenzene. Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 2
4-Iodo-5-methoxy-2-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.